1-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}piperidine
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Overview
Description
1-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}PIPERIDINE is a complex organic compound that features a unique structure combining a tetrazole ring, a cyclopentyl group, and a piperidine moiety
Preparation Methods
The synthesis of 1-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}PIPERIDINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The cyclopentyl group can be introduced through a Grignard reaction or a similar organometallic approach. The final step often involves the coupling of the tetrazole-cyclopentyl intermediate with piperidine under specific conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amines or alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 1-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}PIPERIDINE involves its interaction with specific molecular targets, such as receptors or enzymes. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives and cyclopentyl-piperidine compounds. For example:
1-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}PIPERIDINE: This compound differs by the position of the methyl group on the phenyl ring, which can affect its binding affinity and biological activity.
1-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERIDINE: The cyclohexyl group instead of cyclopentyl can lead to differences in steric interactions and overall molecular stability.
Properties
Molecular Formula |
C18H25N5 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentyl]piperidine |
InChI |
InChI=1S/C18H25N5/c1-15-8-7-9-16(14-15)23-17(19-20-21-23)18(10-3-4-11-18)22-12-5-2-6-13-22/h7-9,14H,2-6,10-13H2,1H3 |
InChI Key |
CHWUNXSBTOBEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)N4CCCCC4 |
Origin of Product |
United States |
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